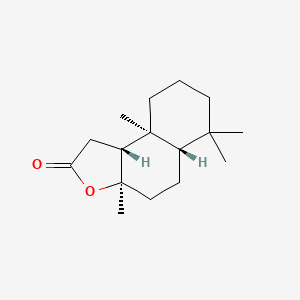

Sclareolide

Descripción

Propiedades

IUPAC Name |

(3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-12H,5-10H2,1-4H3/t11-,12+,15-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKJGXCIJJXALX-SHUKQUCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC(=O)O3)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC(=O)O3)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047686 |

Source

|

| Record name | (3aR)-(+)-Sclareolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; warm musky or woody aroma |

Source

|

| Record name | Sclareolide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water and oils; soluble in acetone and toluene, slightly soluble (in ethanol) |

Source

|

| Record name | Sclareolide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

564-20-5 |

Source

|

| Record name | (+)-Sclareolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sclareolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[2,1-b]furan-2(1H)-one, decahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3aR)-(+)-Sclareolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3aR-(3aα,5aβ,9aα,9bβ)]decahydro-3a,6,6,9a-tetramethylnaphth[2,1-b]furan-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCLAREOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37W4O0O6E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Sclareolide Biosynthesis Pathway in Plants

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sclareolide is a high-value bicyclic diterpene lactone primarily derived from the oxidation of its precursor, sclareol. Sclareol is a natural product found in abundance in clary sage (Salvia sclarea), where it accumulates in the trichomes of flower calices.[1][2] Due to its unique fragrance-fixing properties, this compound is a critical precursor for the semi-synthesis of Ambrox®, a key substitute for ambergris in the perfume industry.[1][3] This document provides a detailed technical overview of the sclareol biosynthesis pathway in plants, focusing on the core enzymatic steps, key genes, quantitative production data from metabolic engineering efforts, and relevant experimental methodologies.

The Core Biosynthesis Pathway: From GGPP to Sclareol

The biosynthesis of sclareol in angiosperms is a specialized metabolic pathway that converts the general diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP), into the dihydroxylated labdane diterpene, sclareol. This conversion is accomplished through the sequential activity of two distinct, monofunctional diterpene synthases (diTPSs) located in the chloroplasts.[1][4] The introduction of oxygen functionalities occurs directly through these diTPSs, without the need for subsequent oxidation by enzymes like cytochrome P450 monooxygenases.[1]

Step 1: Cyclization of GGPP by a Class II diTPS

The pathway is initiated by a class II diTPS, labda-13-en-8-ol diphosphate synthase (SsLPPS) . This enzyme catalyzes the protonation-initiated cyclization of the linear precursor GGPP. The primary product of this reaction is the bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP) . As a minor product, SsLPPS also produces the non-hydroxylated analogue, (9S, 10S)-copalyl diphosphate (CPP) .[1][5]

Step 2: Conversion to Sclareol by a Class I diTPS

The diphosphate intermediates produced by SsLPPS are then utilized by a class I diTPS, sclareol synthase (SsSS) . This enzyme catalyzes the ionization of the diphosphate ester from LPP, followed by hydroxylation at the C-13 position, to generate the final diterpenediol product, sclareol .[1] Concurrently, SsSS also converts the minor intermediate CPP into manool .[1][5]

Final Oxidation to this compound

This compound is an oxidation product of sclareol.[3] While the specific enzymatic machinery for this final conversion step in Salvia sclarea is not fully detailed, this compound is readily obtained from sclareol.[3] This transformation can be achieved through chemical synthesis or biotransformation using microorganisms.[6][7]

Visualization of the Sclareol Biosynthesis Pathway

The following diagram illustrates the enzymatic conversion of GGPP to sclareol and related diterpenes in Salvia sclarea.

Caption: The two-step enzymatic pathway for sclareol biosynthesis from GGPP in Salvia sclarea.

Key Enzymes in Sclareol Biosynthesis

The production of sclareol is governed by two key monofunctional enzymes. Their properties are summarized below.

| Enzyme Name | Abbreviation | Enzyme Class | Gene Accession | Catalyzed Reaction |

| Labda-13-en-8-ol diphosphate synthase | SsLPPS | Class II diTPS | JQ478434 | GGPP → Labda-13-en-8-ol diphosphate (LPP) |

| Sclareol synthase | SsSS | Class I diTPS | JQ478435 | LPP → Sclareol |

Data sourced from public genetic databases mentioned in the literature.[5]

Quantitative Data: Sclareol Production in Engineered Microbes

The elucidation of the sclareol pathway has enabled its reconstruction in microbial hosts, offering a sustainable alternative to plant extraction. Metabolic engineering strategies have achieved significant titers, highlighting the pathway's potential for industrial biotechnology.

| Host Organism | Key Engineering Strategies | Sclareol Titer (mg/L) | Reference |

| Escherichia coli | Expression of SsLPPS and SsSS | 1,500 | [8] |

| Saccharomyces cerevisiae | Global metabolic rewiring, MVA pathway optimization, SsLPPS-SsSS fusion protein | 11,400 | [9][10] |

| Yarrowia lipolytica | MVA pathway optimization, SsLPPS-SsSS fusion, multi-copy gene integration, downregulation of competing lipid synthesis | 2,656 | [8][11][12] |

Experimental Protocols and Methodologies

The characterization of the this compound biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Functional Characterization of diTPS Enzymes

The function of enzymes like SsLPPS and SsSS is typically determined through heterologous expression and in vitro assays.

-

Gene Cloning: Candidate diTPS genes are identified from transcriptome databases of Salvia sclarea tissues (e.g., calices) and cloned into expression vectors.[1]

-

Heterologous Expression: The recombinant plasmids are transformed into a suitable host, commonly E. coli, for protein production.

-

Protein Purification: The expressed enzymes are purified from cell lysates, often using affinity chromatography tags.

-

In Vitro Enzyme Assays: The purified enzyme is incubated with its substrate (e.g., GGPP for SsLPPS, or LPP for SsSS) in an appropriate buffer containing a divalent cation cofactor like Mg²⁺.

-

Product Identification: The reaction products are extracted with an organic solvent (e.g., hexane). After dephosphorylation of any remaining diphosphate intermediates, the products are analyzed and identified by Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Workflow for Enzyme Characterization

Caption: A typical experimental workflow for the functional characterization of diterpene synthases.

Subcellular Localization Studies

Determining the location of biosynthesis within the plant cell is crucial.

-

Construct Preparation: The coding sequences of SsLPPS and SsSS are fused in-frame with a reporter gene, such as Green Fluorescent Protein (GFP).

-

Transient Expression: These fusion constructs are transiently expressed in plant systems, like tobacco (Nicotiana benthamiana) leaves.

-

Microscopy: The subcellular localization of the fluorescent signal is observed using confocal microscopy. For SsLPPS and SsSS, the signal co-localizes with chloroplasts, indicating this organelle as the site of sclareol biosynthesis.[1]

Metabolite Extraction and Analysis from Plant Tissue

Quantifying sclareol and related compounds from plant material follows a standard analytical procedure.

-

Sample Preparation: Plant tissues (e.g., leaves, calices, corollas) are dissected, harvested, and weighed.[2]

-

Extraction: The material is submerged in an organic solvent, such as hexane or ethyl acetate, to extract lipophilic compounds like sclareol.

-

Analysis: The extract is analyzed by GC-MS. A known concentration of an internal standard is often added to enable accurate quantification of sclareol content.

Logic for Metabolic Engineering in Yeast

The production of sclareol in a microbial host like Saccharomyces cerevisiae requires significant metabolic engineering to channel carbon flux towards the desired product.

Caption: Logic for engineering S. cerevisiae to enhance flux from acetyl-CoA to sclareol.

Conclusion

The biosynthesis of sclareol in Salvia sclarea is a well-defined, two-step enzymatic process catalyzed by the sequential action of SsLPPS (a class II diTPS) and SsSS (a class I diTPS). This pathway's elucidation has not only advanced the fundamental understanding of plant specialized metabolism but has also paved the way for robust biotechnological production platforms. The high titers achieved in engineered microbes demonstrate a viable and sustainable alternative to traditional agricultural sourcing, meeting the industrial demand for this compound and its valuable derivatives. Future research may focus on identifying the terminal oxidase in this compound formation in planta and further optimizing microbial strains for improved economic feasibility.

References

- 1. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]

- 5. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US5525728A - Process for the production of this compound - Google Patents [patents.google.com]

- 8. Combinatorial metabolic engineering of Yarrowia lipolytica for high-level production of the plant-derived diterpenoid sclareol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.chalmers.se [research.chalmers.se]

- 10. Engineering yeast for high-level production of diterpenoid sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combinatorial metabolic engineering of Yarrowia lipolytica for high-level production of the plant-derived diterpenoid sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Sclareolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareolide, a bicyclic diterpene lactone, is a naturally occurring compound predominantly derived from Salvia sclarea (clary sage). It serves as a crucial precursor in the semi-synthesis of Ambroxan, a highly valued fragrance ingredient. Beyond its significance in the fragrance industry, this compound has garnered increasing attention from the scientific community for its diverse biological activities, including anticancer and apoptotic effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known signaling pathway interactions.

Physical and Chemical Properties

This compound is a white crystalline solid with a faint, sweet, and woody odor. Its core chemical structure is a decahydro-naphtho[2,1-b]furan-2(1H)-one.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₆O₂ | [1][2] |

| Molecular Weight | 250.38 g/mol | [1][2] |

| Melting Point | 124-126 °C | [1][2] |

| Boiling Point | 321.4 ± 10.0 °C (Predicted) | [2] |

| Appearance | White crystalline solid | [1] |

| Solubility | ||

| Water | Sparingly soluble | [2] |

| Ethanol | Soluble | [1] |

| DMSO | Soluble | [2] |

| Dimethylformamide (DMF) | Soluble | [2] |

| CAS Number | 564-20-5 | [1][2] |

| IUPAC Name | (3aR,5aS,9aS,9bR)-Decahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan-2(1H)-one | [2] |

| Synonyms | Norambreinolide, (+)-Sclareolide | [2] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered this compound until a small amount of the sample (approximately 2-3 mm in height) is packed into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Determination of Solubility (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a glass vial.

-

Equilibration: The vial is sealed and placed in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

-

Sample Collection: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule and their connectivity. The ¹H NMR spectrum of this compound would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), and a small amount of tetramethylsilane (TMS) would be added as an internal standard.

-

¹³C NMR (Carbon-13 NMR): Provides information about the number and types of carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would be recorded under similar conditions as the ¹H NMR, using the same solvent and instrument.

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. This provides a characteristic fingerprint of the functional groups present.

-

Sample Preparation: A small amount of this compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of this compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Analysis: The prepared sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded. The presence of a strong absorption band in the region of 1770-1750 cm⁻¹ is characteristic of the carbonyl group in the γ-lactone ring of this compound.

Mass Spectrometry (MS)

-

Principle: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

-

Method: Electron ionization (EI) is a common method for the analysis of small organic molecules like this compound. In this technique, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound, as well as a series of fragment ion peaks that can be used to elucidate the structure. The NIST WebBook provides a reference mass spectrum for this compound[3][4].

Synthesis of this compound from Sclareol

This compound is commonly synthesized from its precursor, Sclareol, through oxidative cleavage of the side chain.

Experimental Workflow:

-

Dissolution: Sclareol is dissolved in a suitable solvent system, which may include a mixture of organic solvents and water.

-

Oxidation: An oxidizing agent, such as potassium permanganate (KMnO₄) or a ruthenium-based catalyst system (e.g., RuCl₃ with NaIO₄), is added to the solution. The reaction is typically carried out at a controlled temperature.

-

Workup: After the reaction is complete, the mixture is worked up to remove the oxidant and byproducts. This may involve filtration, extraction, and washing steps.

-

Purification: The crude this compound is purified, typically by recrystallization from a suitable solvent, to yield the final product as a white crystalline solid.

Biological Activity and Signaling Pathways

This compound and its precursor, Sclareol, have been shown to exhibit anticancer activity by inducing apoptosis and affecting key signaling pathways in cancer cells.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer. This compound and Sclareol have been reported to induce apoptosis in various cancer cell lines[5][6]. The intrinsic, or mitochondrial, pathway of apoptosis is a key target.

This compound is thought to promote apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax[6]. This shift leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to cell death.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in many cancers. Sclareol has been shown to inhibit the MAPK/ERK pathway[7].

By inhibiting key kinases in this pathway, such as Raf and MEK, Sclareol can block the downstream signaling that leads to the activation of transcription factors responsible for cell proliferation. This inhibition contributes to its anti-tumor effects.

Experimental Workflow: Western Blot Analysis

Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample. This method can be used to assess the effect of this compound on the expression levels of proteins involved in the apoptosis and MAPK/ERK pathways.

Procedure:

-

Cell Treatment: Cancer cells are cultured and treated with various concentrations of this compound for a specified time.

-

Protein Extraction: The cells are lysed to release the total protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, phosphorylated ERK).

-

Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection via a chemiluminescent substrate.

-

Analysis: The resulting bands are visualized and quantified to determine the relative expression levels of the target proteins.

Conclusion

This compound is a versatile natural product with well-defined physical and chemical properties. Its biological activities, particularly its ability to induce apoptosis and inhibit key cancer-related signaling pathways, make it a compound of significant interest for further research and drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers working with this promising molecule.

References

- 1. This compound | 564-20-5 | FS34059 | Biosynth [biosynth.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The study of sclareol in inhibiting proliferation of osteosarcoma cells by apoptotic induction and loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sclareol ameliorates hyperglycemia-induced renal injury through inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Sclareolide CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareolide is a naturally occurring sesquiterpene lactone derived from various plant sources, most notably from clary sage (Salvia sclarea), but also found in Salvia yosgadensis and cigar tobacco.[1][2] It serves as a valuable precursor in the synthesis of other compounds and has garnered significant interest for its diverse biological activities.[3] This technical guide provides an in-depth overview of this compound's chemical identifiers, physicochemical properties, experimental protocols for its synthesis and purification, and a summary of its biological activities, with a focus on its mechanism of action in cancer.

Chemical Identifiers and Physicochemical Properties

This compound is a well-characterized compound with established chemical identifiers and physicochemical properties. These are crucial for researchers in identifying, handling, and utilizing the compound in experimental settings.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| CAS Number | 564-20-5 | [1][3][4][5][6][7] |

| IUPAC Name | (3aR,5aS,9aS,9bR)-Decahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan-2(1H)-one | [1] |

| Other Names | Norambreinolide, (+)-Sclareolide, (R)-(+)-Sclareolide | [1][8] |

| Chemical Formula | C₁₆H₂₆O₂ | [1][3][4][6] |

| Molecular Weight | 250.38 g/mol | [3][5][6] |

| SMILES String | C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC(=O)O3)C)(C)C | [1] |

| InChI Key | IMKJGXCIJJXALX-SHUKQUCYSA-N | [1][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical Form | Crystalline solid | [5][8] |

| Melting Point | 124-126 °C | [5][7][9] |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [8] |

| Optical Activity | [α]20/D +47° (c = 2% in chloroform) | [5] |

Experimental Protocols

Synthesis of this compound from Sclareol via Oxidation

A common method for the synthesis of this compound involves the oxidation of sclareol. One detailed protocol utilizes ozone as the oxidant in an acidic medium.

Materials:

-

Sclareol

-

Acetic acid

-

Water

-

Sodium hydroxide

-

10% (by weight) stream of O₃ in O₂

-

Sodium sulfite

-

6 M HCl

-

Ethyl acetate

-

Heptane

Procedure:

-

Dissolve 100 g of sclareol in 240 g of acetic acid.

-

Add 152 g of water and 8 g of sodium hydroxide to the solution.

-

Stir the solution at 20°C.

-

Pass a 10% by weight stream of O₃ in O₂ through the mixture at a rate of 3.0 L/min for 5 hours. Maintain the reaction temperature below 30°C using cooling.

-

After 5 hours, purge the solution with nitrogen gas.

-

To quench any peroxides, add 5.5 g of sodium sulfite.

-

After several minutes, adjust the pH of the mixture to 2 with 6 M HCl.

-

Extract the mixture twice with a 1:2 mixture of ethyl acetate:heptane (2 x 300 ml).

-

The combined organic extracts can then be concentrated to yield crude this compound, which can be further purified.[10]

Purification of this compound

1. Recrystallization:

Recrystallization is a standard method for purifying crude this compound. The choice of solvent is critical and should be one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., hexane or acetone-water mixture) to form a saturated solution.[11][12]

-

If colored impurities are present, the hot solution can be treated with activated charcoal and then hot filtered to remove the charcoal.

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature, and then potentially in an ice bath to maximize crystal formation.

-

Collect the purified this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Dry the crystals, for example, in a vacuum oven.[11]

2. Acid-Base Extraction:

This method is particularly useful for purifying this compound from biotransformation processes which may contain microbial debris.

Procedure:

-

Dissolve the crude this compound in an organic solvent.

-

Filter the solution to remove any insoluble debris.

-

Extract the organic solution with an acidic solution.

-

Separate the organic phase and then extract it with a basic solution.

-

The purified this compound remains in the organic phase, which can then be washed with water and concentrated to yield the final product.[11]

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, including antifungal, antiviral, and anticancer effects.

Table 3: Bioactivity of this compound

| Activity | Organism/Cell Line | Metric | Value | Reference(s) |

| Antifungal | Cryptococcus neoformans H99 | MIC | 16 µg/mL | [1][4] |

| Cryptococcus gattii R265 | MIC | 32 µg/mL | [4] | |

| Anticancer | K562 (human chronic myelogenous leukemia) | IC₅₀ | 10.8 ± 0.6 µM | [11] |

| MV4-11 (human acute myeloid leukemia) | IC₅₀ | 4.5 ± 0.3 µM | [11] | |

| Antiviral | Filoviruses (including Ebola) | EC₅₀ | 8.0 µM (for Ebola virus entry inhibition) | [11] |

Mechanism of Action in Cancer: The NICD/Gli1 Signaling Pathway

In the context of gemcitabine-resistant human pancreatic cancer, this compound has been shown to enhance the efficacy of the chemotherapeutic drug gemcitabine by modulating the NOTCH1 intracellular cytoplasmic domain (NICD) and glioma-associated oncogene 1 (Gli1) signaling pathway.[10][13] This pathway is implicated in the epithelial-to-mesenchymal transition (EMT), a process that contributes to drug resistance.

This compound's intervention in this pathway leads to the upregulation of the human equilibrative nucleoside transporter 1 (hENT1), which facilitates the uptake of gemcitabine into the cancer cells, and the downregulation of ribonucleoside diphosphate reductase 1 (RRM1), an enzyme involved in DNA synthesis and repair that can contribute to gemcitabine resistance. By inhibiting the NICD/Gli1 pathway, this compound effectively reverses the EMT phenotype and resensitizes the cancer cells to gemcitabine-induced apoptosis.[10][13]

Caption: this compound's inhibition of NICD/Gli1 signaling in cancer.

Conclusion

This compound is a versatile natural product with well-defined chemical properties and a growing body of evidence supporting its therapeutic potential. The detailed experimental protocols for its synthesis and purification provide a solid foundation for researchers to work with this compound. Its demonstrated bioactivities, particularly its ability to modulate key signaling pathways in cancer, highlight its promise as a lead compound for the development of novel therapeutics, especially in the context of overcoming drug resistance. Further research into its various biological effects and mechanisms of action is warranted to fully explore its potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. JP2001247561A - Method for producing this compound - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Aminoalkyl this compound Derivatives and Antifungal Activity Studies [mdpi.com]

- 10. US20210300885A1 - Method for producing this compound - Google Patents [patents.google.com]

- 11. US5945546A - Purification of this compound - Google Patents [patents.google.com]

- 12. CN114573421B - Method for extracting and purifying sclareol from sclareol fermentation liquor - Google Patents [patents.google.com]

- 13. WO1991009852A1 - Process for producing this compound - Google Patents [patents.google.com]

Whitepaper: A Technical Guide to Alternative Natural Sources of Sclareolide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sclareolide, a sesquiterpene lactone, is a valuable natural product extensively used as a fragrance fixative and a precursor for the semisynthesis of Ambrox®. While clary sage (Salvia sclarea) is the conventional source, reliance on a single botanical species presents agricultural and supply chain vulnerabilities. This technical guide provides an in-depth review of alternative natural sources of this compound, including other plant species and microbial fermentation systems. It details the quantitative yields from these sources, outlines experimental protocols for extraction and biotransformation, and explores the biosynthetic pathways and relevant biological signaling cascades associated with this compound and its immediate precursor, sclareol.

Introduction to this compound

This compound (Norambreinolide) is a bicyclic diterpene lactone prized for its unique ambergris-like scent and its role as a key starting material in the fragrance and flavor industries. Its primary commercial application is in the synthesis of Ambrox®, a highly sought-after substitute for ambergris. Traditionally, this compound is obtained via the chemical oxidation of its precursor, sclareol, which is extracted from clary sage (Salvia sclarea). The growing demand and the limitations of agricultural production necessitate the exploration of diverse and sustainable alternative sources. This document consolidates current scientific knowledge on plant and microbial sources of this compound beyond clary sage.

Alternative Natural Sources of this compound

Beyond Salvia sclarea, this compound has been identified in other plant species and can be efficiently produced through microbial biotransformation of sclareol.

Botanical Sources

This compound itself, or its direct precursor sclareol, has been isolated from several plant species. The presence of sclareol is a strong indicator of a potential source, as it can be readily converted to this compound through oxidation.

-

Salvia yosgadensis : This species of sage has been confirmed as a natural source of this compound.

-

Cigar Tobacco (Nicotiana tabacum) : Tobacco leaves, particularly those used for cigars, contain this compound (referred to as norambreinolide in older literature). The precursor, sclareol, is also a known constituent of tobacco resinoids.

-

Nicotiana glutinosa : This tobacco relative is a known natural producer of sclareol, making it a viable source for this compound production.

Microbial Biotransformation Sources

A highly promising and scalable alternative to botanical extraction is the use of microorganisms to convert sclareol into this compound. This method offers advantages in terms of yield, purity, and process control. Several fungal and yeast species have been identified as effective biocatalysts.

-

Filobasidium magnum : This yeast-like fungus demonstrates high efficiency in converting sclareol to this compound.

-

Cryptococcus albidus : Used in a co-culture system, this yeast transforms sclareol into this compound.

-

Aspergillus tubingensis : An endophytic fungus isolated from Salvia sclarea that can transform sclareol.

-

Other Fungi : Various other fungi, including Curvularia lunata, Aspergillus niger, Gibberella fujikuroii, and Fusarium lini, have been shown to metabolize this compound into hydroxylated derivatives, indicating their enzymatic machinery is capable of acting on the this compound structure.

Data Presentation: Quantitative Analysis

The yield of this compound or its precursor, sclareol, varies significantly among different sources. Microbial fermentation generally offers higher volumetric productivity compared to direct extraction from plant biomass.

| Source Organism/Material | Compound | Yield / Concentration | Notes | Reference(s) |

| Filobasidium magnum JD1025 | This compound | 21.62 ± 0.26 g/L | Biotransformation of sclareol at an initial concentration of 30 g/L. | |

| S. cerevisiae / C. albidus Co-culture | This compound | 626.3 mg/L | De novo production from glucose. S. cerevisiae produces sclareol, which is converted by C. albidus. | |

| Nicotiana tabacum (Burley) | Sclareol | 14.42% of resinoid | Sclareol is the precursor, requires subsequent oxidation to yield this compound. | |

| Nicotiana tabacum (FCV) | Sclareol | 5.64% of resinoid | Sclareol is the precursor, requires subsequent oxidation to yield this compound. | |

| Nicotiana tabacum (Oriental) | Sclareol | 4.90% of resinoid | Sclareol is the precursor, requires subsequent oxidation to yield this compound. | |

| Transgenic Nicotiana tabacum | Sclareol | 4.1 µg/cm² of leaf | Metabolic engineering of tobacco to produce sclareol on the leaf surface. |

Biosynthetic and Biotransformation Pathways

This compound is not typically synthesized de novo in most organisms but is rather a product of the oxidation of sclareol. The biosynthesis of sclareol from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), is a two-step enzymatic process.

-

Cyclization of GGPP : A class II diterpene synthase, labda-13-en-8-ol diphosphate synthase (LPPS), catalyzes the protonation-initiated cyclization of GGPP to form labda-13-en-8-ol diphosphate (LPP).

-

Conversion to Sclareol : A class I diterpene synthase, sclareol synthase (SS), catalyzes the conversion of the LPP intermediate into sclareol.

The subsequent conversion of sclareol to this compound is an oxidative transformation, likely involving an oxidoreductase enzyme in microbial systems.

Caption: Biosynthetic pathway from GGPP to this compound.

Experimental Protocols

Detailed methodologies are critical for the replication and optimization of this compound production and purification.

Protocol: Purification of this compound from Fermentation Broth

This protocol is adapted from patented methods for purifying this compound produced by microbial transformation. It involves a multi-step liquid-liquid extraction process.

Caption: Workflow for purifying this compound from fermentation.

Methodology:

-

Solubilization : The crude this compound from the fermentation process is dissolved in an appropriate organic solvent, such as hexane. The solution should contain at least 15-25% this compound by weight.

-

Separation of Debris : The organic solution is filtered to remove insoluble materials, primarily microbial cell debris.

-

Acidic Extraction : The filtered organic phase is thoroughly mixed with an acidic aqueous solution (e.g., dilute HCl or H₂SO₄). The phases are allowed to separate, and the aqueous phase, containing acid-soluble impurities, is discarded.

-

Basic Extraction : The remaining organic phase is then extracted with a basic aqueous solution (e.g., dilute NaOH or KOH). This step removes any acidic by-products. The aqueous phase is again discarded.

-

Collection and Concentration : The final organic phase, now containing purified this compound, is collected. The solvent is removed through evaporation or distillation to yield the purified crystalline this compound product.

Protocol: Supercritical Fluid Extraction (SFE) from Plant 'Concrete'

This method is effective for selectively extracting sclareol from waxy plant extracts (concretes).

Methodology:

-

Preparation : A waxy n-hexane extract ("concrete") of the plant material (e.g., Salvia sclarea or Nicotiana tabacum) is prepared.

-

First Extraction Step : The concrete is subjected to supercritical CO₂ extraction at conditions optimized for lighter aromatic compounds (e.g., 90 bar and 50 °C). This step removes monoterpenes and sesquiterpenes, leaving the diterpenes behind.

-

Second Extraction Step : The operating conditions are then changed to favor the extraction of diterpenes like sclareol (e.g., 100 bar and 40 °C). The resulting extract is highly concentrated in sclareol.

-

Post-Processing : The sclareol-rich extract can then be used directly for chemical conversion to this compound.

Relevant Signaling Pathways

While research on the specific signaling pathways modulated by this compound is emerging, studies on its structurally similar precursor, sclareol, provide significant insights. Sclareol has demonstrated noteworthy anti-inflammatory and pro-apoptotic activities.

Inhibition of the MAPK/NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In pathological conditions, pro-inflammatory stimuli (like TNF-α or IL-1β) trigger a cascade that leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory genes.

Studies have shown that sclareol can inhibit this pathway, thereby reducing inflammation. It has been observed to suppress the activation of both MAPKs (which act upstream of NF-κB) and NF-κB itself in models of diabetic nephropathy and rheumatoid arthritis.

Caption: Sclareol inhibits the pro-inflammatory NF-κB pathway.

Induction of Apoptosis

This compound and its derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. Sclareol has been reported to induce apoptosis in hypoxic cancer cells by inhibiting the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein for cell survival under low-oxygen conditions typical of solid tumors. Furthermore, synthetic this compound-indole conjugates have been shown to induce robust apoptosis in leukemia cells. This suggests that the this compound scaffold is a promising template for the development of novel anti-cancer agents.

Conclusion

The exploration of alternative sources for this compound is critical for ensuring a stable and sustainable supply chain for the fragrance and pharmaceutical industries. While botanical sources like Salvia yosgadensis and Nicotiana tabacum are viable alternatives to clary sage, microbial biotransformation of sclareol presents a more scalable and controllable production platform. The high yields achieved with fungi such as Filobasidium magnum highlight the industrial potential of this approach. Furthermore, the significant biological activities of this compound and its precursor, sclareol, particularly in modulating inflammatory and apoptotic pathways, underscore their potential for drug development. Further research should focus on identifying and optimizing the specific oxidoreductase enzymes responsible for the sclareol-to-sclareolide conversion to enable fully synthetic de novo production in engineered microbial hosts.

An In-depth Technical Guide to the Solubility of Sclareolide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sclareolide, a bicyclic diterpene lactone, in various organic solvents. This compound's low aqueous solubility necessitates the use of organic solvents in many research and industrial applications, including in drug delivery systems, as a fragrance fixative, and as a precursor for the synthesis of other molecules. This document consolidates available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility of this compound

The solubility of this compound has been reported in several common organic solvents. The data, primarily sourced from chemical supplier datasheets, is summarized in the table below. It is important to note that solubility can be influenced by factors such as solvent purity, temperature, and the crystalline form of the solute. The provided values should therefore be considered as approximations.

| Solvent | Chemical Formula | Solubility (mg/mL) | Molar Solubility (mM) | Notes | Source(s) |

| Ethanol | C₂H₅OH | ~10 | ~39.9 | Soluble | [1] |

| 47 | 187.71 | Sonication is recommended | |||

| 50 | 199.69 | Warmed with 50°C water bath | |||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ~15 | ~59.9 | - | [1] |

| 40 | 159.76 | Sonication is recommended | |||

| 50 | 199.69 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. | [2] | ||

| Slightly Soluble | - | Qualitative description | [3][4] | ||

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | ~30 | ~119.8 | - | [1] |

| Chloroform | CHCl₃ | Slightly Soluble | - | Qualitative description | [3][4] |

| Water | H₂O | Insoluble | - | - | [2] |

| < 1 | - | Insoluble or slightly soluble | |||

| 0.33 | ~1.32 | In a 1:2 solution of DMF:PBS (pH 7.2) | [1] |

Molecular Weight of this compound: 250.38 g/mol

Experimental Protocol for Solubility Determination: The Shake-Flask Method

While specific experimental details for determining the solubility of this compound are not extensively published, a standard and widely accepted method for determining the equilibrium solubility of a crystalline compound is the shake-flask method.[5][6][7] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time and then measuring the concentration of the dissolved compound in the supernatant.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., ethanol, DMSO)

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a UV-Vis spectrophotometer[8]

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[6] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.[8] A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is often suitable for compounds like this compound.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a crystalline compound using the shake-flask method.

Caption: General workflow for determining this compound solubility.

Factors Influencing Solubility

Researchers and drug development professionals should be aware of several factors that can influence the measured solubility of this compound:

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. For most organic compounds, solubility increases with temperature. However, the exact temperature dependence for this compound in various organic solvents is not well-documented and should be determined experimentally if required.

-

Solvent Polarity: this compound, being a relatively nonpolar molecule, tends to be more soluble in less polar organic solvents. Its insolubility in water, a highly polar solvent, is consistent with this principle.

-

Purity of this compound and Solvent: Impurities in either the solute or the solvent can affect solubility.

-

Physical Form: The crystalline form (polymorphism) of this compound can impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in key organic solvents. The tabulated data serves as a practical reference for laboratory work, while the generalized experimental protocol offers a robust methodology for obtaining reliable and reproducible solubility data. For critical applications, it is recommended that solubility be determined experimentally under the specific conditions of use.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. usbio.net [usbio.net]

- 4. This compound CAS#: 564-20-5 [m.chemicalbook.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. Separation of (3aR)-(+)-Sclareolide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Biological Activities of Natural Sclareolide: A Technical Guide for Researchers

Introduction

Sclareolide, a sesquiterpene lactone derived from various botanical sources including Salvia sclarea (clary sage), Salvia yosgadensis, and cigar tobacco, has emerged as a molecule of significant interest in the fields of pharmacology and drug development.[1][2][3] Its diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, positions it as a promising candidate for further investigation and therapeutic application. This technical guide provides a comprehensive overview of the biological activities of natural this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

This compound has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Data: Cytotoxicity of this compound

The in vitro efficacy of this compound against various cancer cell lines is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| K562 | Chronic Myelogenous Leukemia | 10.8 ± 0.6 | [3] |

| MV4-11 | Acute Myeloid Leukemia | 4.5 ± 0.3 | [3] |

| BV-2 | Microglia (used to assess neuroinflammation) | 20.3 | [4] |

| HUVEC | Human Umbilical Vein Endothelial Cells | > 50 µg/mL | [4] |

Table 1: Cytotoxicity of this compound against various cell lines.

Mechanisms of Anticancer Action

1.2.1. Induction of Apoptosis

This compound is a known inducer of apoptosis in cancer cells. This process is characterized by a cascade of molecular events including the activation of caspases and alterations in mitochondrial membrane potential. The apoptotic pathway triggered by this compound involves both intrinsic (mitochondrial) and extrinsic (death receptor) signaling.

Signaling Pathway: this compound-Induced Apoptosis

Caption: this compound induces apoptosis through both intrinsic and extrinsic pathways, culminating in the activation of executioner caspases.

1.2.2. Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. This effect is often observed at the G0/G1 or S phase checkpoints.

Experimental Protocols

1.3.1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Experimental Workflow: MTT Assay

Caption: A stepwise representation of the MTT assay for determining cell viability.

1.3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Logical Relationship: Apoptosis Assay Quadrants

References

- 1. This compound as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of this compound-Indole Conjugates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Sclareolide: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Sclareolide, a naturally occurring sesquiterpene lactone derived from sources such as Salvia sclarea (clary sage), has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its rigid bicyclic structure, multiple stereocenters, and reactive functional groups provide a unique scaffold for the stereoselective synthesis of a diverse array of complex molecules. This technical guide explores the utility of this compound as a starting material for the synthesis of high-value compounds, including fragrances, terpenoids, and other bioactive natural products. The document provides a comprehensive overview of key synthetic transformations, detailed experimental protocols, and quantitative data to support the application of this compound in research and development.

Key Synthetic Applications of this compound

This compound serves as a foundational starting material for a range of synthetic endeavors, most notably in the fragrance industry for the production of Ambroxide and in medicinal chemistry for the synthesis of novel bioactive compounds. Its utility stems from the ability to selectively functionalize various positions on its core structure.

Synthesis of Ambroxide and its Analogs

One of the most significant commercial applications of this compound is in the synthesis of (-)-Ambroxide, a highly valued ambergris odorant. The classical synthetic route involves a three-step process commencing with the oxidative degradation of sclareol to this compound, followed by reduction and cyclization.[1][2]

Reduction of this compound to Ambradiol: The reduction of the lactone moiety in this compound to the corresponding diol (ambradiol) is a critical step. This transformation is conventionally achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or potassium borohydride (KBH₄).[3] More recently, sustainable methods employing catalyzed hydrogenation have been developed. For instance, a manganese pincer complex has been effectively used for the hydrogenation of (+)-sclareolide to (-)-ambradiol.[3]

Cyclization to Ambroxide: The final step in the synthesis of Ambroxide is the acid-catalyzed cyclization of ambradiol. This dehydration reaction closes the ether ring, yielding the target molecule.

Experimental Protocol: Manganese-Catalyzed Hydrogenation of (+)-Sclareolide to (–)-Ambradiol [3]

-

Reaction Setup: In a suitable pressure reactor, (+)-sclareolide, a manganese pincer complex catalyst (0.1 mol%), and a base (KOtBu or KOEt, 1–2 mol%) are combined in ethanol as the solvent.

-

Hydrogenation: The reactor is pressurized with hydrogen gas to 50 bar and heated to 90 °C.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by standard analytical techniques (e.g., TLC, GC-MS). Upon completion, the reaction mixture is cooled, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield (–)-ambradiol.

Functionalization of the this compound Skeleton

The this compound molecule offers several sites for selective functionalization, enabling the synthesis of a wide range of derivatives with potential biological activities.

α-Functionalization: The α-carbon of the lactone in this compound can be functionalized through various reactions. For example, an asymmetric Mannich reaction using this compound as a C-nucleophile with N-tert-butylsulfinyl aldimines affords aminoalkyl this compound derivatives with high diastereoselectivity.[4] This reaction is typically carried out under mild conditions in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS).[4]

β-Functionalization: The β-position of the lactone can also be selectively modified. For instance, bromination of this compound with N-bromosuccinimide (NBS) occurs selectively at the β-position.[5] Subsequent elimination of the bromine atom can lead to the formation of an α,β-unsaturated lactone, a versatile intermediate for further transformations.[5]

Experimental Protocol: Asymmetric Mannich Reaction of this compound [4]

-

Enolate Formation: To a solution of this compound (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of LiHMDS is added dropwise. The mixture is stirred to allow for the formation of the this compound enolate.

-

Mannich Reaction: A solution of the (R)-N-aryl-2-methylpropane-2-sulfinamide in anhydrous THF is then added dropwise to the enolate solution at 0 °C. The reaction is stirred for a specified time (e.g., 4 hours).

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography to afford the desired aminoalkyl this compound derivative.

This compound derivatives can be coupled with other molecules to create hybrid compounds with potentially enhanced biological activities. A robust method for the synthesis of this compound-indole conjugates involves a TiCl₄-promoted nucleophilic substitution of a this compound-derived hemiacetal with various indoles.[6][7] This reaction proceeds in moderate to good yields and can be applied to a range of substituted indoles.[6]

Experimental Protocol: Synthesis of this compound-Indole Conjugates [6]

-

Hemiacetal Formation: this compound is first converted to an α,β-unsaturated lactone via bromination and elimination. Subsequent reduction of this intermediate with a reducing agent like diisobutylaluminium hydride (DIBAL-H) yields the corresponding hemiacetal.

-

Coupling Reaction: To a solution of the this compound-derived hemiacetal and the desired indole in a suitable solvent (e.g., dichloromethane), titanium tetrachloride (TiCl₄) is added at a low temperature (e.g., -78 °C).

-

Reaction Progression and Work-up: The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the this compound-indole conjugate.

Biotransformations of this compound

Microbial transformations offer a powerful tool for the stereoselective functionalization of this compound at positions that are challenging to access through traditional chemical methods. Various fungi, such as Curvularia lunata and Aspergillus niger, have been shown to hydroxylate and oxidize this compound at different positions, leading to a variety of derivatives including 3-ketothis compound, 1β-hydroxythis compound, and 3β-hydroxythis compound.[8] These biotransformations can provide access to novel chiral building blocks for further synthetic elaboration.

Experimental Protocol: General Procedure for Microbial Transformation of this compound

-

Culture Preparation: A culture of the selected microorganism is grown in a suitable liquid medium.

-

Substrate Addition: A solution of this compound in an organic solvent (e.g., ethanol) is added to the microbial culture.

-

Incubation: The culture is incubated under controlled conditions (temperature, agitation) for a specific period to allow for the biotransformation to occur.

-

Extraction and Analysis: After incubation, the culture broth is extracted with an organic solvent. The extract is then analyzed by chromatographic and spectroscopic methods to identify and quantify the transformation products.

-

Purification: The desired hydroxylated or oxidized this compound derivatives are isolated and purified using techniques such as column chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthetic transformations of this compound discussed in this guide.

| Reaction | Reagents and Conditions | Product | Yield (%) | Diastereoselectivity (dr) | Reference |

| Bromination | NBS | β-bromothis compound | 53 | - | [5] |

| Elimination | LiOH | α,β-unsaturated lactone | 85 | - | [5] |

| Reduction to Hemiacetal | DIBAL-H | This compound-derived hemiacetal | 98 | - | [6] |

| Asymmetric Mannich Reaction | LiHMDS, (R)-N-benzylidene-2-methylpropane-2-sulfinamide | α-aminoalkyl this compound | 69 | 92:8:0:0 | [4] |

| This compound-Indole Conjugation | TiCl₄, Indole | This compound-indole conjugate | 50-80+ | - | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic pathways and workflows involving this compound.

Caption: Synthetic pathway from Sclareol to (-)-Ambroxide.

Caption: Key functionalization reactions of the this compound scaffold.

Caption: General workflow for the biotransformation of this compound.

Conclusion

This compound stands as a testament to the power of chiral pool synthesis, offering a readily available and stereochemically rich platform for the construction of complex molecular architectures. Its successful application in the industrial-scale synthesis of Ambroxide highlights its economic importance, while ongoing research continues to unveil its potential in the synthesis of novel terpenoids and bioactive compounds. The functionalization of its core structure through both chemical and biological methods provides a versatile toolkit for chemists. The detailed protocols and data presented in this guide aim to facilitate the broader application of this compound as a key chiral building block in academic and industrial research, paving the way for the discovery and development of new molecules with valuable properties.

References

- 1. Refubium - this compound as a building block for natural product syntheses and Mechanistic studies on the α-chlorination of aldehydes [refubium.fu-berlin.de]

- 2. researchgate.net [researchgate.net]

- 3. Manganese-Catalyzed Hydrogenation of this compound - ChemistryViews [chemistryviews.org]

- 4. Synthesis of Aminoalkyl this compound Derivatives and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of this compound-Indole Conjugates and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbial hydroxylation of sclareol [periodicos.capes.gov.br]

The Olfactory Blueprint of Sclareolide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the fragrance profile of Sclareolide, a key ingredient in the fragrance and flavor industries. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on its chemical and olfactory properties, outlines detailed experimental methodologies for its evaluation, and explores the potential biological signaling pathways involved in its perception.

Executive Summary

This compound, a sesquiterpene lactone derived from sources such as clary sage (Salvia sclarea), is a crystalline powder highly valued in perfumery.[1][2][3][4] Its primary application is as a fragrance fixative, effectively prolonging the scent of more volatile compounds in a formulation.[5] The fragrance profile of this compound is characterized by a subtle yet complex aroma with woody, musky, and sweet notes, often compared to ambergris.[2][6][7] This guide presents quantitative data on its physical and chemical properties, detailed protocols for its analysis, and diagrams illustrating its extraction workflow and potential olfactory signaling pathways.

Olfactory and Chemical Properties

This compound's fragrance is described as having a musky, woody odor with nuances of ambergris, labdanum, cedar, and tobacco.[1][3][8] It is a white to off-white crystalline solid.[3] The following tables summarize the key quantitative data related to its fragrance profile and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₆O₂ | [9] |

| Molecular Weight | 250.38 g/mol | [9] |

| Melting Point | 124-126 °C | [3] |

| Boiling Point | 320-321 °C @ 760 mm Hg | [1][10] |

| Vapor Pressure | 0.000299 mm Hg @ 25 °C | [1][10] |

| Flash Point | 132.4 °C | [2] |

| logP (o/w) | 3.86 - 4.32 | [1][9] |

| Appearance | White to off-white crystalline solid | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | 11.99 mg/L @ 25 °C (sparingly soluble) | [6][10][] |

| Ethanol | ~10 mg/mL | [6] |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [6] |

| Dimethylformamide (DMF) | ~30 mg/mL | [6] |

| Diethyl Phthalate | Soluble | [10] |

| Isopropyl Myristate | Soluble | [10] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis

Objective: To determine the purity of a this compound sample and identify any volatile impurities.

Methodology:

-

Sample Preparation: Prepare a 1% solution of the this compound sample in a suitable solvent such as hexane or ethanol.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is employed.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The purity of this compound is determined by the percentage area of its corresponding peak in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Gas Chromatography-Olfactometry (GC-O) for Fragrance Profile Characterization

Objective: To identify the specific odor-active compounds in a sample containing this compound and to characterize their individual scent contributions.

Methodology:

-

Sample Preparation: As per the GC-MS protocol.

-

Instrumentation: A gas chromatograph equipped with a sniffing port (olfactometer) and a flame ionization detector (FID) or mass spectrometer (MS) in parallel. The column effluent is split between the detector and the sniffing port.

-

GC Conditions: Same as the GC-MS protocol.

-

Olfactometry:

-

A trained sensory panelist sniffs the effluent from the sniffing port.

-

The panelist records the retention time and provides a description of the perceived odor for each eluting compound.

-

The intensity of the odor can also be rated on a predefined scale.

-

-

Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is aligned with the chromatogram from the detector to correlate specific chemical compounds with their perceived odors.

Sensory Panel Evaluation of this compound as a Fixative

Objective: To quantify the effectiveness of this compound as a fragrance fixative in a model perfume formulation.

Methodology:

-

Panelist Selection and Training: A panel of at least 10 trained sensory assessors is selected. Panelists are trained to identify and rate the intensity of specific fragrance notes.

-

Sample Preparation:

-

Control Formulation: A simple perfume formulation is created containing a mixture of top, middle, and base notes in a suitable solvent (e.g., ethanol).

-

Test Formulation: The same perfume formulation is prepared with the addition of a specified concentration of this compound (e.g., 1-5%).

-

-

Evaluation Procedure:

-